Iodous acid

Description

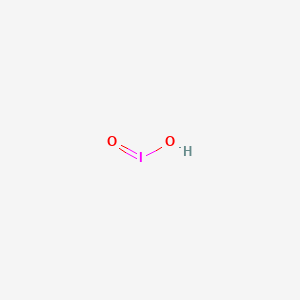

Structure

2D Structure

Properties

IUPAC Name |

iodous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO2/c2-1-3/h(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPSOCQMBCNWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO2 | |

| Record name | iodous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030159 | |

| Record name | Iodous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.911 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12134-99-5 | |

| Record name | Iodine hydroxide oxide (I3(OH)O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine hydroxide oxide (I3(OH)O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodine hydroxide heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of Iodous Acid Structure and Energetics

Quantum Chemical Methodologies for Iodous Acid Systems

A variety of sophisticated quantum chemical methods have been employed to model the HIO₂ system accurately. The choice of methodology is critical, particularly due to the presence of the heavy iodine atom, which necessitates the inclusion of relativistic effects for precise calculations.

Coupled Cluster (CC) theory is a high-accuracy, wave-function-based quantum chemical method. The CCSD(T) approach, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in computational chemistry for its ability to yield highly accurate energies. aip.orgualberta.ca

For HIO₂ systems, CCSD(T) is frequently used to compute single-point energies on geometries that have been previously optimized using less computationally demanding methods like Density Functional Theory (DFT). acs.orgfigshare.com To further enhance accuracy, these energies are often extrapolated to the Complete Basis Set (CBS) limit. This technique involves performing calculations with a series of increasingly large basis sets (e.g., aug-cc-pVnZ where n=T, Q, 5) and then extrapolating the results to approximate the energy that would be obtained with an infinitely large basis set. acs.org This CCSD(T)/CBS approach provides reliable thermochemical data, such as enthalpies of formation and relative isomer stabilities. acs.orgfigshare.comresearchgate.net For instance, studies have used the CCSD(T)/CBS method to determine the standard enthalpies of formation for HIO₂ isomers, providing critical data for atmospheric models. acs.orgfigshare.com

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a popular choice for investigating larger systems and for initial geometry optimizations. nih.gov In the study of this compound, hybrid functionals like B3LYP are commonly paired with basis sets such as aug-cc-pVTZ for geometry optimization and frequency calculations. acs.orgfigshare.comnih.gov The structures obtained from these DFT calculations often serve as the foundation for more refined energy calculations using methods like CCSD(T). acs.orgfigshare.com

Other functionals, such as the range-separated hybrid ωB97X-D with dispersion corrections (e.g., ωB97X-D3BJ), have also been applied. chemrxiv.orgacs.org These modern functionals can sometimes offer improved accuracy for non-covalent interactions and thermochemistry compared to older functionals. nih.govchemrxiv.org However, DFT methods must be used with caution, as they have been shown to incorrectly predict the stability of certain HIO₂ isomers. For example, some DFT calculations identify a stable structure for the HO(O)I isomer, whereas higher-level CCSD(T) calculations show it to be unstable. aip.orgualberta.caresearchgate.net This highlights the importance of benchmarking DFT results against more robust methods like CCSD(T).

For molecules containing heavy elements like iodine, relativistic effects, particularly spin-orbit coupling (SOC), can have a significant impact on the electronic structure and energetics. acs.org SOC arises from the interaction between the electron's spin and its orbital angular momentum.

To account for this, a multi-reference approach is often necessary. The CASSCF/CASPT2/RASSI-SO scheme is a powerful method for this purpose. acs.orgfigshare.com The process involves:

CASSCF (Complete Active Space Self-Consistent Field): This step generates a wave function that includes the most important electronic configurations (the active space) to correctly describe the electronic states. gaussian.commolcas.org

CASPT2 (Complete Active Space Second-Order Perturbation Theory): Dynamic electron correlation, which is not fully captured by CASSCF, is then included using second-order perturbation theory. molcas.orgosti.gov

RASSI (Restricted Active Space State Interaction): This final step calculates the spin-orbit coupling matrix elements using the CASSCF wave functions and CASPT2 energies, yielding the final SOC-corrected energy states. acs.orgmolcas.org

This scheme has been successfully employed to compute SOC corrections for HIO₂ isomers, revealing that the effect is more significant for the HOOI isomer than for the more stable HOIO isomer. acs.org The accuracy of this methodology has been validated by its excellent agreement with experimental values for related iodine-containing species like the IO radical. acs.org

Density Functional Theory (DFT) Approaches (e.g., B3LYP/aug-cc-pVTZ, ωB97X-D3BJ/aug-cc-pVTZ-PP)

Isomeric Forms and Relative Stabilities of HIO₂ Species

Computational studies have explored several possible structural arrangements, or isomers, for the molecular formula HIO₂. Determining the relative stabilities of these isomers is key to identifying the most likely forms to exist in nature.

There is a strong consensus across numerous theoretical studies, employing a range of methods from DFT to high-level CCSD(T), that the HOIO structure is the most stable isomer of HIO₂. aip.orgualberta.caacs.orgnih.govresearchgate.netresearchgate.net In this arrangement, the iodine atom is bonded to a hydroxyl group (-OH) and an oxygen atom.

Thermochemical calculations confirm the greater stability of HOIO. High-level computations at the CCSD(T)/CBS level, including corrections for spin-orbit coupling, have established the standard enthalpy of formation (ΔfH°₂₉₈K) of HOIO to be approximately -24.8 kJ mol⁻¹. acs.orgfigshare.comresearchgate.net This negative value indicates its relative stability compared to its constituent elements. The significant energy difference between HOIO and other isomers suggests that at equilibrium under atmospheric conditions, the HOIO form will be overwhelmingly dominant. acs.org

Besides HOIO, other isomers of HIO₂ have been investigated computationally. The next most stable isomer is consistently found to be HOOI, where a hydroperoxy group (-OOH) is attached to the iodine atom. aip.orgacs.orgresearchgate.net

The energy difference between the two most stable isomers is substantial. The standard enthalpy of formation (ΔfH°₂₉₈K) for HOOI is calculated to be positive, around 18.7 kJ mol⁻¹, making it approximately 43.5 kJ mol⁻¹ less stable than HOIO. acs.orgresearchgate.net The table below summarizes the relative energies calculated at a high level of theory.

| Isomer | Relative Energy (kJ mol⁻¹) at 0 K | Standard Enthalpy of Formation (ΔfH°₂₉₈K) (kJ mol⁻¹) |

| HOIO | 0.0 | -24.8 ± 0.9 acs.orgresearchgate.net |

| HOOI | +43.5 | 18.7 ± 0.4 acs.orgresearchgate.net |

Table 1: Calculated relative energies and standard enthalpies of formation for the two most stable HIO₂ isomers. Relative energy is based on the data from reference acs.org.

Other, less stable isomers have also been explored, including HI(O)O. aip.orgresearchgate.net Another potential isomer, HO(O)I, was found to be a stable structure only when using certain DFT methods; more reliable CCSD(T) calculations showed that this isomer is not a stable minimum on the potential energy surface. aip.orgualberta.caresearchgate.net The high energy barriers for the interconversion between these isomers suggest that once formed, the HOIO isomer is unlikely to rearrange into other forms. aip.org

Interconversion Pathways and Transition States between Isomers

Computational studies have been instrumental in understanding the potential for interconversion between the various isomers of this compound. Theoretical calculations have identified transition states that connect these isomers, suggesting that their transformation is possible under certain conditions. researchgate.netextramarks.comresearchgate.net

Research employing coupled-cluster and density functional theory (DFT) methods has confirmed that transition states for the interconversion of this compound isomers can be determined. researchgate.net This indicates that pathways exist for isomers like HOOI and HI(O)O to rearrange into the more stable HOIO form. researchgate.net The existence of these transition states is a critical piece of information for modeling chemical processes where this compound is an intermediate, as the most stable isomer is likely to be the most prevalent species in reactions. acs.orgbg.ac.rs

The relative energies of the isomers follow the order HOIO < HOOI < HI(O)O, with the HO(O)I isomer being found to be stable only at the DFT level of theory. researchgate.netextramarks.com The energy barrier for the interconversion of the isomers is a key factor governed by the Curtin-Hammett principle, which dictates that the product distribution in a reaction involving rapidly equilibrating isomers is determined by the relative free energies of the transition states leading to each product, not the initial population of the isomers. openochem.org For the isomerization of HOOI to the more stable HOIO, the reaction is significantly exergonic. acs.org

Thermochemical Properties of this compound and its Isomers

The thermochemical properties of this compound and its isomers, such as enthalpy of formation, entropy, and Gibbs free energy, have been determined primarily through computational chemistry methods. researchgate.netacs.org These properties are crucial for inclusion in chemistry-transport models, particularly for atmospheric and nuclear chemistry applications where iodine compounds play a significant role. acs.orgfigshare.com High-level calculations, such as the CCSD(T) method, have been employed to obtain reliable quantitative data. acs.orgacs.org

The standard enthalpies of formation at 298 K (ΔfH°₂₉₈K) provide insight into the relative stability of this compound isomers. Computational studies have established that HOIO is the most stable isomer. researchgate.netacs.orgbg.ac.rsresearchgate.net

Using high-level quantum chemical calculations, the standard enthalpies of formation at 298 K for the two most stable isomers have been reported. The values are -24.8 ± 0.9 kJ mol⁻¹ for HOIO and 18.7 ± 0.4 kJ mol⁻¹ for HOOI. researchgate.netacs.orgresearchgate.netacs.orgfigshare.com These values were derived from calculations involving several reaction schemes and have been compared with other literature values. acs.org The stability of the HOIO isomer is a key factor in its prevalence in chemical reactions. acs.orgbg.ac.rs

| Isomer | Standard Enthalpy of Formation (ΔfH°₂₉₈K) (kJ mol⁻¹) | Reference |

|---|---|---|

| HOIO | -24.8 ± 0.9 | researchgate.netacs.orgresearchgate.netacs.orgfigshare.com |

| HOOI | 18.7 ± 0.4 | researchgate.netacs.orgresearchgate.netacs.orgfigshare.com |

Standard molar entropies (S°₂₉₈K) and heat capacities at constant pressure (Cp) for the isomers of HIO₂ have been calculated using data from DFT-optimized geometries. acs.org These thermodynamic properties are essential for understanding the behavior of these molecules over a range of temperatures.

Computational studies have reported the standard molar entropy at 298 K and heat capacities for the HOIO and HOOI isomers. acs.org The values for these thermochemical properties can be used as inputs for models that simulate atmospheric or other chemical systems where this compound is present. acs.orgfigshare.com

| Isomer | Standard Molar Entropy (S°₂₉₈K) (J mol⁻¹ K⁻¹) | Heat Capacity (Cp) (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| HOIO | Data not explicitly found in search results | Data not explicitly found in search results | acs.org |

| HOOI | Data not explicitly found in search results | Data not explicitly found in search results | acs.org |

Note: While the source indicates that these values were calculated, the specific numerical data for S°₂₉₈K and Cp for each isomer are not detailed in the provided search snippets. The research paper by Kaddouri et al. (2017) is cited as containing this information. acs.org

The Gibbs free energy of formation (ΔfG°) and reaction (ΔrG°) are critical for determining the spontaneity and equilibrium position of chemical processes involving this compound and its isomers. Computational studies have calculated these values for key reactions.

The isomerization of HOOI to the more stable HOIO is a spontaneous process, as indicated by its negative Gibbs free energy of reaction. The calculated ΔrG°₂₉₈K value for the reaction HOOI → HOIO is -44.0 kJ mol⁻¹, confirming that at 298 K, the equilibrium lies heavily in favor of the HOIO isomer. acs.org This significant difference in stability suggests that HOIO is the predominant isomer under these conditions. acs.org Calculations of Gibbs free energy are also crucial for understanding the formation of clusters involving this compound with other atmospheric molecules, which is important for studies of new particle formation in the atmosphere. researchgate.netresearchgate.net

| Reaction | Gibbs Free Energy of Reaction (ΔrG°₂₉₈K) (kJ mol⁻¹) | Reference |

|---|---|---|

| HOOI → HOIO | -44.0 | acs.org |

Reaction Kinetics and Mechanisms of Iodous Acid

Disproportionation Reactions of Iodous Acid

The disproportionation of this compound (HIO2) in acidic aqueous solutions is a complex process where the acid is simultaneously oxidized to iodate (B108269) and reduced to hypothis compound (HOI). This reaction is known to be slow and subject to autocatalysis. wikipedia.org

Autocatalytic Pathways and Kinetic Orders

The disproportionation of this compound is autocatalytic, meaning one of the reaction products accelerates the reaction rate. Current time information in Merrimack County, US. The process is generally described as a second-order reaction. researchgate.net The autocatalysis is explained by a mechanism where the initial slow disproportionation produces hypothis compound (IOH), which then participates in a faster reaction sequence that also leads to the consumption of this compound. Current time information in Merrimack County, US.

However, the autocatalytic nature is better explained by a series of reactions. The initial step is the direct disproportionation: (R1) 2HIO₂ → IO₃⁻ + IOH + H⁺ Current time information in Merrimack County, US.

Once a small amount of hypothis compound (IOH) is formed, it triggers a catalytic cycle: (R2) IOH + HIO₂ → IO₃⁻ + I⁻ + 2H⁺ Current time information in Merrimack County, US. (R3) HIO₂ + I⁻ + H⁺ → 2IOH Current time information in Merrimack County, US.

The sum of reactions (R2) and (R3) gives the same stoichiometric result as (R1), but this pathway, proportional to [IOH][HIO₂], becomes significantly faster once IOH accumulates. Current time information in Merrimack County, US. To study the kinetics of the primary disproportionation (R1) in isolation, researchers have used IOH scavengers, such as crotonic acid, to suppress the autocatalytic pathway, resulting in a purely second-order rate law. Current time information in Merrimack County, US.

Influence of Acidity and Temperature on Disproportionation Kinetics

The kinetics of this compound disproportionation are significantly influenced by the acidity of the solution and the temperature.

Influence of Acidity: The rate of disproportionation increases with higher acidity (lower pH). researchgate.net Protons are thought to catalyze the reaction by facilitating the transfer of oxygen atoms between this compound species. researchgate.net However, studies in sulfuric acid have shown that the second-order rate constant decreases as the concentration of sulfuric acid increases. For instance, the rate constant was observed to decrease from 5 M⁻¹s⁻¹ in 0.08 M H₂SO₄ to 0.2 M⁻¹s⁻¹ in 0.60 M H₂SO₄. Current time information in Merrimack County, US. This suggests a complex relationship where the specific acid concentration and the nature of the acid play a crucial role. The decrease in the rate constant with increasing sulfuric acid concentration might be explained if the iodite (B1235397) ion (IO₂⁻) is more reactive than the protonated this compound molecule (HIO₂). Current time information in Merrimack County, US.

Influence of Temperature: As with most chemical reactions, higher temperatures increase the rate of disproportionation. researchgate.netacs.org Studies have quantified the rate constants at various temperatures, demonstrating this trend. The activation energy for the disproportionation has been determined from the temperature dependence of the rate constant. One study in 0.18 mol/dm³ sulfuric acid calculated an activation energy of 38 ± 5 kJ/mol. wikipedia.org Another study in 0.125 mol/dm³ sulfuric acid reported an average activation energy of 46 kJ/mol. acs.orgnasa.gov

The following table presents experimentally determined rate constants for the disproportionation of this compound in 0.18 mol/dm³ aqueous sulfuric acid at different temperatures. wikipedia.orgWeather information for administrative_area: OH

| Temperature (K) | Rate Constant (k) (dm³mol⁻¹s⁻¹) |

|---|---|

| 285 | 0.90 ± 0.08 |

| 291 | 1.10 ± 0.10 |

| 298 | 1.30 ± 0.07 |

| 303 | 1.50 ± 0.10 |

Proposed Mechanistic Steps for Disproportionation

Several mechanistic steps have been proposed to describe the disproportionation of this compound. The primary mechanism involves the initial bimolecular reaction followed by reactions that constitute the autocatalytic cycle.

A widely accepted mechanism in acidic solutions includes the following steps:

Step 1 (Initiation): A bimolecular reaction between two this compound molecules to produce iodate, hypothis compound, and a proton. Current time information in Merrimack County, US.

2HIO₂ → IO₃⁻ + IOH + H⁺

Step 2 (Autocatalysis Part 1): The product, hypothis compound, reacts with another this compound molecule to form iodate and iodide ions. Current time information in Merrimack County, US.

IOH + HIO₂ → IO₃⁻ + I⁻ + 2H⁺

Step 3 (Autocatalysis Part 2): The iodide ion formed in the previous step reacts with this compound to regenerate hypothis compound, which continues the catalytic cycle. Current time information in Merrimack County, US.

HIO₂ + I⁻ + H⁺ → 2IOH

Step 4 (Side Reaction): Hypothis compound can also react with iodide ions to form molecular iodine. Current time information in Merrimack County, US.

IOH + I⁻ + H⁺ ⇌ I₂ + H₂O

An alternative mechanism proposes the formation of an intermediate, I₂O, which then hydrolyzes. This is considered particularly in the presence of certain buffers like acetate. copernicus.orgrsc.org The reactive species (acetato-O)iodine(I) (CH₃CO₂I) is postulated to assist in the formation of I₂O, which then yields HOIO and I₂ upon hydrolysis. copernicus.orgrsc.org

Gas-Phase Reactions of this compound (HOIO) with Hydroxyl Radical (OH)

In the gas phase, the reaction between this compound (HOIO) and the hydroxyl radical (OH) is crucial for understanding the atmospheric chemistry of iodine. Theoretical studies have investigated the mechanisms and kinetics of this reaction.

H-Abstraction and O(H)-Abstraction Channels

The reaction of HOIO with the OH radical can proceed through two primary channels: H-abstraction and O(H)-abstraction. acs.org

H-abstraction: The OH radical abstracts the hydrogen atom from HOIO, leading to the formation of iodine dioxide (OIO) and a water molecule (H₂O). acs.org

HOIO + OH → OIO + H₂O

O(H)-abstraction: The OH radical abstracts the hydroxyl group from the iodine atom in HOIO, resulting in the formation of iodine monoxide (IO) and hydrogen peroxide (H₂O₂). This pathway is also referred to as OH-abstraction. acs.orgresearchgate.net

HOIO + OH → IO + H₂O₂

Kinetic Parameters and Rate Constants (k(T)) as a Function of Temperature

The rate constants for both abstraction channels have been calculated as a function of temperature using transition state theory. The calculations cover a broad temperature range, typically from 250 K to 2500 K. acs.org

The temperature-dependent rate constants, k(T), are expressed in the Arrhenius format (k = A * Tⁿ * exp(-Ea/RT)). The parameters determined at the CCSD(T)/CBS level of theory are presented in the table below. acs.org

| Reaction Channel | Rate Constant Expression k(T) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| H-abstraction (→ OIO + H₂O) | kHabs(T) = 2.22 × 10⁻¹⁹ * T¹⁸³ * exp[-4.9 (kJ mol⁻¹)/RT] |

| O(H)-abstraction (→ IO + H₂O₂) | kOHabs(T) = 7.73 × 10⁻²¹ * T²⁶⁶ * exp[-70.2 (kJ mol⁻¹)/RT] |

These expressions highlight the kinetic preference for the H-abstraction channel, which has a much lower activation energy barrier compared to the O(H)-abstraction channel. acs.org This dominance of the H-abstraction pathway is a key factor in determining the atmospheric lifetime of this compound. acs.orgresearchgate.net

Dominant Reaction Channels in Tropospheric Conditions

In the Earth's troposphere, the hydroxyl radical (•OH) is a key atmospheric oxidant. wikipedia.org The reaction between this compound (HOIO) and the hydroxyl radical is crucial for understanding the atmospheric lifecycle of iodine compounds. Computational studies have revealed the primary pathways for this reaction.

The reaction proceeds through two main channels: H-abstraction and O(H)-abstraction.

H-abstraction: HOIO + •OH → OIO + H₂O

O(H)-abstraction: HOIO + •OH → IO + H₂O₂

Theoretical calculations indicate that the H-abstraction channel is significantly exergonic and is the predominant reaction pathway under tropospheric temperature conditions. This is a key process that contributes to the transformation of this compound in the atmosphere. The rate constants for these reactions have been computed as a function of temperature, providing valuable input for atmospheric chemistry models.

| Reaction Channel | Rate Constant (k(T)) in cm³ molecule⁻¹ s⁻¹ (250–2500 K) | Significance in Troposphere |

| H-abstraction (HOIO + •OH → OIO + H₂O) | kHabs(T) = 2.22 × 10⁻¹⁹ * T¹⁸³ exp[-4.9 (kJ mol⁻¹)/RT] | Dominant |

| O(H)-abstraction (HOIO + •OH → IO + H₂O₂) | kOHabs(T) = 7.73 × 10⁻²¹ * T²⁶⁶ exp[-70.2 (kJ mol⁻¹)/RT] | Minor |

This table presents theoretical rate constants for the reaction of this compound with the hydroxyl radical.

The atmospheric lifetime of this compound with respect to its reaction with the OH radical has been estimated to be quite long, on the order of tens of years, suggesting that other loss processes may also be significant for its removal from the atmosphere.

Aqueous-Phase Reactions Involving this compound as an Intermediate

This compound is a highly unstable species in aqueous solutions and often appears as a transient intermediate in more complex reaction systems.

This compound is involved in the disproportionation of hypothis compound (HIO). Hypothis compound can decompose into iodate and iodine, with this compound acting as an intermediate species in this process.

A proposed two-step mechanism for the disproportionation is:

A disproportionation of iodine(I) to form this compound (HOIO) and iodide (I⁻).

The subsequent reaction of iodide with hypothis compound to produce iodine (I₂).

Furthermore, this compound can react with hydrogen iodide. quora.com

This compound is considered a mild oxidizing and iodinating agent, though detailed kinetic and mechanistic studies on its direct reactions with many organic functional groups are not extensively documented. Its high instability often means that related, more stable iodine compounds are used for these transformations, where this compound or similar species might be generated in situ.

Oxidation of Alcohols: this compound can oxidize alcohols to form carbonyl compounds. For example, primary alcohols can be oxidized to aldehydes. However, kinetic studies often focus on other iodine-based oxidants like potassium iodate in acidic media, which forms iodic acid and the hypoiodite (B1233010) ion (IO⁻) as the reactive species. researchgate.netresearchgate.net The oxidation rates are influenced by the structure of the alcohol. researchgate.net

Oxidation of Sulfides: this compound can oxidize sulfides to sulfoxides or sulfones. wikipedia.org Detailed mechanistic studies have been performed on the oxidation of sulfides by periodates, which are iodine oxyacids with iodine in a higher oxidation state. researchgate.net These studies show a one-step oxygen-transfer mechanism. It is plausible that this compound reacts via a similar pathway, involving the electrophilic attack of an oxygen atom on the sulfur.

Reaction with Amines: Primary amines can be oxidized by this compound to imines. wikipedia.org The reaction of amines with nitrous acid (HNO₂), which is analogous in some respects to reactions with unstable oxoacids, proceeds via the formation of a diazonium salt, which can then undergo further reactions. chemguide.co.ukchemistrysteps.com The direct reaction mechanism of this compound with amines is less characterized.

Iodination of Alkenes: this compound can participate in the iodination of unsaturated organic compounds like alkenes. wikipedia.org The addition of an iodine atom and a hydroxyl group across the double bond would lead to the formation of an iodohydrin. The generation of hypothis compound (HIO) in situ is a common method for the iodohydrination of alkenes.

| Reactant Type | Product Type | General Reaction |

| Alcohol (Primary) | Aldehyde | R-CH₂OH + HIO₂ → R-CHO + H₂O + HI |

| Sulfide | Sulfoxide | R₂S + HIO₂ → R₂SO + HIO |

| Amine (Primary) | Imine | R-CH₂NH₂ + HIO₂ → R-CH=NH + 2H₂O + I⁻ |

| Alkene | Iodohydrin | R₂C=CR₂ + HIO₂ → R₂C(I)-C(OH)R₂ |

This table provides a general overview of the expected products from the reaction of this compound with various organic functional groups. Specific reaction conditions and detailed mechanisms are not widely reported.

Role of Iodous Acid in Oscillating Chemical Systems

Participation in Briggs-Rauscher and Bray-Liebhafsky Type Oscillators

Iodous acid is a crucial component in both the Briggs-Rauscher (BR) and Bray-Liebhafsky (BL) oscillating reactions. colostate.eduulb.ac.be The BR reaction is essentially a combination of the BL reaction and the Belousov-Zhabotinsky (BZ) reaction. colostate.edu The core of these oscillators involves the iodate-catalyzed decomposition of hydrogen peroxide in an acidic solution. ulb.ac.be

The Briggs-Rauscher reaction incorporates an organic substrate, such as malonic acid, and a metal-ion catalyst, typically manganese (Mn²⁺), into the BL system. ulb.ac.bewikipedia.org In this more complex system, this compound is formed when iodate (B108269) ions are reduced by hydrogen peroxide. scienceinschool.org It also participates in reactions with iodide ions. colostate.edu The interplay between radical and non-radical pathways, both involving this compound, drives the characteristic color changes of the BR oscillator. wikipedia.org

Here is a table summarizing the key components of these oscillators:

| Oscillator | Key Reactants | Role of this compound |

|---|---|---|

| Bray-Liebhafsky | Hydrogen Peroxide (H₂O₂), Iodate (IO₃⁻), Acid (H⁺) | Key intermediate in the oscillating decomposition of H₂O₂. mdpi.com |

| Briggs-Rauscher | Hydrogen Peroxide (H₂O₂), Iodate (IO₃⁻), Acid (H⁺), Malonic Acid, Manganese(II) ions (Mn²⁺) | Central intermediate in both radical and non-radical pathways driving the oscillations. colostate.eduscienceinschool.org |

Mechanistic Contributions to Oscillatory Behavior

The mechanistic role of this compound in these oscillating systems is multifaceted and central to the feedback loops that sustain the oscillations.

In the Briggs-Rauscher reaction , this compound is involved in both a "non-radical process" and a "radical process". wikipedia.org

Non-radical process: When the concentration of iodide ions is sufficiently high, they react with iodate ions to produce this compound (HIO₂) and hypothis compound (HOI). colostate.edu The this compound is then further reduced by iodide ions to hypothis compound. colostate.edu

IO₃⁻ + I⁻ + 2H⁺ → HIO₂ + HOI colostate.edu

HIO₂ + I⁻ + H⁺ → 2HOI colostate.edu

Radical process: This autocatalytic process involves manganese and free radical intermediates, converting hydrogen peroxide and iodate to free iodine and oxygen. wikipedia.org A key step in this process is the reaction between iodate and this compound to produce iodine dioxide radicals (IO₂•). scienceinschool.org The manganese catalyst then facilitates the reduction of these radicals back to this compound, completing an autocatalytic cycle. colostate.edu

IO₃⁻ + HIO₂ + H⁺ → 2IO₂• + H₂O scienceinschool.org

IO₂• + Mn²⁺ + H₂O → HIO₂ + Mn(OH)²⁺ scienceinschool.org

The system oscillates between these two processes. The slow consumption of iodine by malonic acid in the non-radical process leads to a buildup of iodide ions. wikipedia.org This increase in iodide eventually triggers the switch to the radical process, which rapidly consumes iodide. wikipedia.org This feedback loop, with this compound at its core, is responsible for the periodic oscillations.

Experimental Methodologies for Studying Oscillating Systems (e.g., use of scavengers)

Studying the intricate mechanisms of oscillating reactions requires specialized experimental techniques.

Potentiometry: The progress of the reaction and the oscillations can be monitored potentiometrically using iodide-ion selective electrodes and platinum electrodes. researchgate.net This allows for the real-time tracking of changes in the concentrations of key species.

Spectrophotometry: UV-Vis spectrophotometry is another valuable tool for studying these reactions, as it can be used to measure the concentrations of colored species like iodine. acs.org

Use of Scavengers: To elucidate the role of specific intermediates and pathways, researchers often employ chemical "scavengers." These are substances that react selectively with certain species, effectively removing them from the reaction mixture and allowing scientists to observe the resulting effect on the oscillations.

Free-radical scavengers: The addition of antioxidants or other free-radical scavengers can inhibit or alter the oscillations in the Briggs-Rauscher reaction, providing evidence for the involvement of radical pathways. sciencebuddies.orgsserc.org.uk For example, at high concentrations of hydrogen peroxide, a new reaction pathway that is inhibited by free radical scavengers has been observed. researchgate.net

IOH Scavengers: In studies of the disproportionation of this compound, a component reaction of these oscillators, scavengers for hypothis compound (IOH) like crotonic acid have been used. This helps to suppress side reactions and isolate the specific reaction of interest, allowing for more accurate kinetic measurements.

By systematically varying initial concentrations, temperature, and introducing scavengers, researchers can piece together the complex network of reactions that give rise to the fascinating phenomenon of chemical oscillations. wikipedia.org

Environmental and Atmospheric Chemistry of Iodous Acid

Contribution to New Particle Formation (NPF) in the Marine and Polar Boundary Layers

Iodous acid is an important driver of new particle formation (NPF), the process by which gas molecules convert into aerosol particles, in the marine and polar boundary layers. csic.esacs.org In these often pristine regions, where concentrations of other nucleating agents like sulfuric acid and ammonia (B1221849) can be very low, iodine-containing compounds are key to initiating NPF events. noaa.govhome.cern

Laboratory experiments, such as those conducted at the CERN CLOUD (Cosmics Leaving Outdoor Droplets) facility, have demonstrated that neutral particle formation from iodine oxoacids involves a mechanism of repeated sequential addition of this compound (HIO₂) followed by iodic acid (HIO₃). noaa.govhelsinki.fi In this process, HIO₂ plays a crucial stabilizing role, allowing for the formation of initial molecular clusters that can then grow into larger particles. noaa.govhome.cernhelsinki.fi The particle formation rates involving iodine oxoacids are rapid and can even surpass those of sulfuric acid-ammonia systems under similar conditions, indicating their potential to be a dominant NPF pathway in vast areas of the atmosphere. noaa.govhelsinki.fi This process is considered a likely explanation for the frequent NPF events observed over the pack ice in the High Arctic, which are driven by iodic acid with minimal contribution from sulfuric acid. home.cern

Cluster Formation Mechanisms Involving this compound

The initial step of NPF is the formation of stable molecular clusters. This compound participates in this process through both self-clustering (homomolecular) and clustering with other molecules (heteromolecular), primarily iodic acid. acs.orgnih.gov

Quantum chemical calculations and atmospheric cluster dynamics modeling have revealed the specific pathways for cluster growth. While pure HIO₂ clusters can form, the most efficient and dominant nucleation pathway involves the collaboration of both iodous and iodic acid. acs.orgnih.gov

Homomolecular Clusters: Stable clusters composed solely of this compound, such as (HIO₂)₂ and (HIO₂)₃, have been identified. acs.orgnih.gov However, the self-nucleation of HIO₂ is considered a minor channel compared to mixed-acid pathways. nih.govresearchgate.net Studies suggest HIO₂ is a more efficient nucleation precursor than HIO₃, meaning its self-nucleation can be more effective than that of pure iodic acid. researchgate.netrsc.org

Heteromolecular Clusters: The primary growth pathway for neutral iodine-based particles is driven by heteromolecular collisions involving both HIO₃ and HIO₂. acs.orgnih.govresearchgate.net This leads to the formation of a wide array of stable mixed clusters, such as (HIO₃)₁(HIO₂)₁, (HIO₃)₁(HIO₂)₂, and (HIO₃)₂(HIO₂)₁, among many others. acs.orgnih.gov The growth often proceeds through the addition of HIO₂ followed by HIO₃, with HIO₂ acting as a stabilizing agent for the HIO₃ clusters. noaa.govhelsinki.ficopernicus.org Unlike the strict stoichiometric requirements seen in sulfuric acid-base nucleation, the HIO₃-HIO₂ system allows for more flexible and tolerant growth paths. acs.orgnih.gov

The table below summarizes key identified clusters in the iodine oxoacid system.

Interactive Data Table: Examples of this compound-Containing Clusters

| Cluster Type | Formula | Significance |

|---|---|---|

| Homomolecular | (HIO₂)₂ | Dimer of this compound, contributes to self-nucleation. acs.orgnih.gov |

| Homomolecular | (HIO₂)₃ | Trimer of this compound, part of the self-nucleation pathway. acs.orgnih.gov |

| Heteromolecular | (HIO₃)₁(HIO₂)₁ | The fundamental mixed dimer, a critical first step in heteromolecular nucleation. acs.orgnih.gov |

| Heteromolecular | (HIO₃)m(HIO₂)n | General formula for stable mixed clusters that dominate growth pathways. acs.orgnih.gov |

| Heteromolecular | (HIO₃)₄(HIO₂)₂₋₄ | These larger clusters are primary contributors to the overall cluster formation rate, accounting for at least 95%. acs.orgnih.gov |

The stability of both homomolecular and heteromolecular this compound clusters is governed by strong intermolecular forces, specifically hydrogen bonds and halogen bonds. researchgate.netacs.orgnih.gov

Hydrogen Bonding: Conventional hydrogen bonds (O-H···O) are a common feature in these clusters, helping to link the acid molecules together. nih.govnih.gov

Halogen Bonding: A crucial interaction in these systems is the halogen bond (O-I···O), an attractive force between an electrophilic region on the iodine atom and a nucleophilic oxygen atom on an adjacent molecule. acs.orgnih.gov Studies have shown that HIO₂ forms stronger halogen bonds than HIO₃. acs.orgnih.gov

A key finding is that HIO₂ can exhibit base-like behavior in the presence of the stronger acid, HIO₃. acs.orgnih.gov In mixed clusters, HIO₂ can accept a proton from HIO₃, leading to proton-transfer reactions within the cluster. acs.orgnih.govnih.gov This acid-base interaction, combined with the strong hydrogen and halogen bonds, results in highly stable HIO₃-HIO₂ clusters. acs.orgnih.gov This enhanced stability is a primary reason for the efficiency of mixed iodine oxoacid nucleation. acs.orgnih.govnih.gov

Homomolecular and Heteromolecular Cluster Growth Pathways [(HIO₂)n, (HIO₃)m(HIO₂)n]

Synergistic Nucleation with Other Atmospheric Precursors

This compound's role in NPF is not limited to its interactions with iodic acid. It also significantly enhances particle formation driven by other major atmospheric compounds, most notably sulfuric acid.

The interaction between this compound and iodic acid is a powerful synergistic nucleation mechanism. acs.orgnih.gov HIO₂ is not merely a participant but a critical enabler of HIO₃ nucleation. acs.orgnih.gov Quantum chemical calculations show that HIO₂ binds more strongly to HIO₃ than HIO₃ binds to itself. acs.orgnih.gov This strong binding substantially enhances the stability of HIO₃-based clusters and lowers the energy barrier for their formation. nih.gov

Experiments and modeling show that even at concentrations much lower than HIO₃, this compound can dramatically increase the particle formation rate. nih.gov For instance, at 283 K, a low HIO₂ concentration can enhance the HIO₃ nucleation rate by over 40,000-fold. nih.gov This makes the combined HIO₃-HIO₂ mechanism a highly efficient pathway for NPF in marine and polar atmospheres. home.cernacs.org

While sulfuric acid (H₂SO₄) is a primary driver of NPF globally, its efficiency in marine and polar regions is often limited by the scarcity of stabilizing base vapors like ammonia (NH₃). bas.ac.ukresearchgate.net Research from the CERN CLOUD experiment has revealed that iodine oxoacids, including HIO₂, can dramatically enhance H₂SO₄-driven nucleation, increasing the rates by a factor of 10 to 10,000. bas.ac.ukuibk.ac.at

This enhancement occurs through two distinct interactions:

Synergistic Nucleation with HIO₃: Iodic acid (HIO₃) binds strongly with H₂SO₄ in negatively charged clusters, driving synergistic particle formation. bas.ac.ukresearchgate.net

Acid-Base Stabilization by HIO₂: this compound (HIO₂) can effectively substitute for ammonia. It forms strongly bound H₂SO₄-HIO₂ acid-base pairs within molecular clusters, stabilizing them against evaporation and promoting nucleation. bas.ac.ukresearchgate.netuibk.ac.at

This synergistic effect means that in coastal and polar areas where both sulfur and iodine emissions are present, the interaction between sulfuric acid and iodine oxoacids is a powerful and previously overlooked mechanism for NPF. bas.ac.ukresearchgate.net

Influence of Amines (e.g., Dimethylamine) and Ammonia

In atmospheric chemistry, particularly in the context of new particle formation (NPF), this compound (HIO₂) often interacts with basic compounds like amines and ammonia. These interactions can significantly influence the rate and mechanism of aerosol formation.

Recent studies have highlighted that dimethylamine (B145610) (DMA) is a potent stabilizing agent for acidic clusters, including those involving iodine oxoacids. copernicus.orgspringernature.com While this compound itself can exhibit base-like behavior in clusters with the stronger iodic acid (HIO₃), DMA can compete with HIO₂ to accept a proton from HIO₃. copernicus.orgresearchgate.net The inclusion of DMA in iodine oxoacid systems can dramatically enhance the formation rate of clusters. copernicus.org Quantum chemical calculations and simulations from the Atmospheric Cluster Dynamics Code (ACDC) show that DMA can increase the HIO₃–HIO₂ cluster formation rates by more than 1000-fold, particularly in marine and polar environments where DMA sources are present. copernicus.org The stabilization occurs through the formation of stable ternary clusters of HIO₃–HIO₂–DMA. copernicus.org This enhanced nucleation is significant even at DMA concentrations in the range of 0.1 to 1 parts per trillion by volume (pptv). copernicus.org The stabilizing effect of DMA on iodic acid clusters is attributed to strong hydrogen bonding, halogen bonding, and even proton transfer, leading to a nearly barrierless clustering process. springernature.com

Ammonia (NH₃) also plays a role as a stabilizing base for acidic particles in the atmosphere. uibk.ac.atnoaa.gov In certain atmospheric conditions, iodine oxoacids can act synergistically with sulfuric acid to form particles, even without the presence of ammonia. uibk.ac.at Specifically, research from the CLOUD experiment has shown that this compound can substitute for ammonia in the stabilization of sulfuric acid particles, accelerating their formation rate significantly. uibk.ac.at This is particularly relevant over oceans and polar regions where iodine emissions are prevalent and ammonia concentrations may be limited. uibk.ac.at

Interaction with Methanesulfonic Acid (MSA)

Methanesulfonic acid (MSA), an oxidation product of dimethyl sulfide, is a significant precursor for aerosol formation, especially in the marine atmosphere. copernicus.orgcopernicus.org Its interaction with iodine oxoacids, including this compound, is crucial for understanding marine NPF.

Theoretical studies combining quantum chemical calculations and ACDC simulations have demonstrated that MSA can form stable molecular clusters with both iodic acid and this compound. copernicus.orgdoaj.org The stability of these HIO₃–HIO₂–MSA clusters is a result of a combination of hydrogen bonds, halogen bonds, and electrostatic attraction following proton transfer. copernicus.orgdoaj.org The clustering process involving MSA is thermodynamically favorable and can proceed with a minimal free-energy barrier. copernicus.org

The presence of MSA can substantially boost the rate of particle formation from iodine oxoacids. copernicus.orgdoaj.org It is estimated that MSA can enhance the HIO₃–HIO₂-based cluster formation rate by up to 10,000-fold. copernicus.org This effect is particularly pronounced in cold marine environments with high MSA concentrations and relatively scarce iodine, such as the polar regions. copernicus.orgdoaj.org The proposed HIO₃–HIO₂–MSA ternary nucleation mechanism is considered a potentially significant pathway that could help explain the frequent and intense bursts of new particle formation observed over the oceans. copernicus.orgdoaj.org

Atmospheric Lifetime and Global Impact Considerations

The global impact of this compound is intrinsically linked to its role in new particle formation, which influences cloud properties and the Earth's radiative budget. uibk.ac.atscitechdaily.com this compound, in concert with iodic acid, is a key driver of NPF, particularly in pristine marine and polar atmospheres. uibk.ac.atnoaa.govscitechdaily.com Experimental results have shown that neutral particle nucleation involves the sequential addition of this compound and iodic acid, with HIO₂ playing a critical stabilizing role. noaa.gov The nucleation rates for iodine oxoacids can compete with or even exceed those of the well-studied sulfuric acid-ammonia system under similar acidic concentrations. uibk.ac.atnoaa.gov

The self-nucleation of HIO₂ is also considered a potentially significant source of new particles in marine areas, with some studies suggesting it may be an even more efficient nucleation precursor than HIO₃. rsc.orgresearchgate.net The strong binding within HIO₂ clusters and between HIO₂ and HIO₃ is attributed to HIO₂ exhibiting base-like behavior and forming strong halogen bonds. nih.gov This efficiency means that iodine oxoacid nucleation is a potent source of new particles, especially in clean environments where other nucleating vapors and bases like ammonia and amines might be scarce. nih.govacs.org

On a global scale, iodine chemistry contributes to the depletion of tropospheric ozone. copernicus.org While one global model identifies hypothis compound (HOI) as the dominant iodine species in terms of atmospheric burden, the role of all iodine oxoacids in particle formation has significant climatic implications. copernicus.org Given that global iodine emissions are estimated to have tripled in recent decades due to factors like rising ozone concentrations and thinning sea ice, the atmospheric impact of this compound and related iodine compounds on aerosol formation and climate is expected to grow in importance. uibk.ac.atacs.org

Analytical Methodologies for Investigating Transient Iodous Acid Species

Detection as an Intermediate in Reaction Systems

The transient nature of iodous acid means it is often detected indirectly as an intermediate in various aqueous and gaseous phase reaction systems. Its presence is inferred through the kinetic modeling of reactant and product concentrations or by trapping experiments.

One of the most studied systems is the disproportionation of this compound itself. In aqueous acidic solutions, HOIO disproportionates into iodic acid (HIO₃) and hypothis compound (HOI). researchgate.netresearchgate.net The subsequent reactions involving these products, particularly the formation of molecular iodine (I₂), provide evidence for the initial presence and consumption of HOIO. researchgate.net For instance, the reaction between morphine and iodic acid is proposed to proceed through successive redox steps where this compound and hypothis compound are formed as intermediates, ultimately leading to the formation of iodine. scispace.com

In atmospheric chemistry, this compound has been identified as a crucial component in new particle formation events, particularly in marine and polar environments. acs.orgnih.gov Its role as a precursor in the nucleation of iodine-containing particles is established by observing iodine oxide clusters in laboratory flow tube experiments and atmospheric measurements. acs.orgnih.gov Computational studies further support its role, indicating that clusters of this compound and iodic acid are thermodynamically stable and can grow to form atmospheric aerosols. acs.orgnih.gov The detection of species such as (HIO₃)ₘ(HIO₂)ₙ clusters confirms the participation of this compound in these atmospheric processes. nih.gov

Spectroscopic Techniques Applied in Kinetic Studies (e.g., spectrophotometry)

Spectroscopic methods are essential for studying the kinetics of reactions involving this compound. fiveable.me Due to its low concentration and short lifetime, direct spectroscopic observation of HOIO is difficult. Instead, kinetic studies often rely on monitoring the concentration changes of a more stable, spectroscopically active reactant or product.

A study on the disproportionation of HOIO in a 0.18 mol/dm³ aqueous sulfuric acid solution determined the second-order rate constants at various temperatures. The results from this spectrophotometric analysis are summarized below. researchgate.net

Table 1: Disproportionation Rate Constants for this compound (HOIO) at Different Temperatures

| Temperature (K) | Rate Constant (k) (dm³mol⁻¹s⁻¹) |

|---|---|

| 285 | 0.90 ± 0.08 |

| 291 | 1.10 ± 0.10 |

| 298 | 1.30 ± 0.07 |

| 303 | 1.50 ± 0.10 |

Data sourced from a kinetic study on the disproportionation of this compound. researchgate.net

These kinetic experiments also allow for the determination of thermodynamic parameters for the reaction. For the disproportionation of this compound, the activation energy (Ea) was calculated to be 38 ± 5 kJ/mol, with a Gibbs free energy change (ΔG) of -42 ± 3 kJmol⁻¹, indicating a thermodynamically feasible process. researchgate.net

Mass Spectrometry Approaches for Gaseous Iodine Species (e.g., Chemical Ionization Mass Spectrometry)

Mass spectrometry is a powerful tool for the detection of gaseous iodine species, including the highly reactive this compound. aip.org Chemical Ionization Mass Spectrometry (CIMS), particularly when coupled with a high-resolution time-of-flight (ToF) mass analyzer, has proven to be an invaluable technique for identifying and measuring trace gases in the atmosphere and in laboratory simulations. noaa.govresearchgate.net

CIMS operates by using reagent ions to gently ionize target molecules through adduct formation, which minimizes fragmentation and allows for the detection of the intact molecule. acs.org The choice of reagent ion is critical for selectively and efficiently detecting specific compounds.

Nitrate (B79036) CIMS (NO₃⁻-CIMS): This method has been used in field and chamber studies to detect iodine oxoacids. Observations made with nitrate CIMS have been interpreted as evidence for the significant role of iodic acid (HIO₃) and, by extension, other iodine oxides in particle formation. nih.govsu.se Flow tube experiments have shown that iodine oxides can react with nitrate core ions, producing mass spectra that point to the involvement of both HIO₃ and IₓOᵧ species. nih.govacs.org

Bromide CIMS (Br⁻-CIMS): The bromide ion has a high affinity for a wide range of iodine-containing species. copernicus.org Br-CIMS has been successfully used in laboratory studies to simultaneously measure multiple iodine species, including IO, HOI, HIO₃, and HIO₂. In experiments studying the products of I₂ + O₃ reactions, HIO₂ was observed at significant levels, reaching a steady state alongside HIO₃. copernicus.org

Iodide CIMS (I⁻-CIMS): While effective for many halogenated and organic compounds, iodide-based CIMS is generally not suitable for detecting iodine species because of potential ambiguities in identifying the resulting ion peaks. noaa.govcopernicus.org

Recent laboratory experiments using Br-CIMS have provided direct evidence for the gas-phase existence of HIO₂ as a product of iodine photochemistry, reinforcing its importance in atmospheric processes like new particle formation. copernicus.org These advanced mass spectrometry techniques provide the sensitivity and specificity required to detect transient species like this compound at the low concentrations typical of atmospheric and laboratory conditions. copernicus.orgresearchgate.net

Q & A

Q. What is the molecular structure of iodous acid (HIO₂), and why is it challenging to isolate its salts experimentally?

this compound (HIO₂) is an iodine oxoacid with a molecular structure where iodine exhibits a +3 oxidation state. Its lowest-energy isomer is HOIO, followed by HOOI and HI(O)O . The instability of this compound salts (iodites) arises from their rapid disproportionation into iodate (IO₃⁻) and molecular iodine (I₂) under ambient conditions. Experimental isolation is hindered by autocatalytic decomposition pathways and the dominance of redox equilibria in aqueous acidic media .

Q. How is the disproportionation reaction of this compound studied kinetically, and what are the primary experimental methods?

The disproportionation reaction is monitored using spectrophotometric measurements at 469 nm, tracking iodine (I₂) formation as the absorbing species. Rate constants are determined under controlled sulfuric acid concentrations (e.g., 0.18 mol/dm³) and temperatures (285–303 K). Molar absorption coefficients () and calibration curves validate I₂ quantification .

Q. What thermodynamic parameters indicate the feasibility of this compound disproportionation?

The reaction’s thermodynamic favorability is confirmed by negative Gibbs free energy () values derived from temperature-dependent rate constants. Activation energy () and Arrhenius pre-exponential factors are calculated using graphical methods, with and providing insights into the transition state’s enthalpy and entropy contributions .

Advanced Research Questions

Q. Why do reported rate constants for this compound disproportionation vary across studies, and how can experimental reproducibility be improved?

Discrepancies arise from differences in sulfuric acid concentrations, ionic strength effects, and autocatalytic intermediates like hypothis compound (HOI). For example, Noszticzius et al. reported autocatalytic behavior, while Marković et al. emphasized bimolecular kinetics. Standardizing buffer systems (e.g., acetic acid-sodium acetate) and isolating intermediate species (e.g., HOI) via stopped-flow techniques could enhance reproducibility .

Q. How does this compound contribute to atmospheric aerosol nucleation, and what methodologies quantify its synergy with sulfuric acid?

this compound stabilizes sulfuric acid clusters via proton transfer, forming neutral dimers (e.g., ) that resist evaporation. In the CLOUD chamber experiments, this compound at sub-ppt concentrations enhances nucleation rates comparably to 500 ppt ammonia. Quantum chemical calculations (e.g., DFT) and Atmospheric Cluster Dynamics Code (ACDC) simulations model these interactions, revealing synergistic effects with methanesulfonic acid (MSA) under pristine atmospheric conditions .

Q. What role does this compound play in redox reaction mechanisms, such as the iodine clock reaction?

In the iodine clock reaction, this compound () acts as an intermediate during the oxidation of hypothis compound () to iodate () and reduction to iodine (). Autocatalysis occurs via chlorate () consumption:

Kinetic studies using stopped-flow spectrometry and iodometric titration track intermediate concentrations, revealing pH-dependent rate laws and buffer effects .

Q. How can computational methods resolve contradictions in this compound’s reaction mechanisms?

Conflicting mechanistic proposals (e.g., bimolecular vs. autocatalytic pathways) are addressed via ab initio molecular dynamics (AIMD) and transition state theory (TST). For example, Schmitz et al. reconciled rate laws by modeling protonation steps () and reverse equilibria, yielding Gibbs free energy for this compound formation () .

Methodological Insights

- Spectrophotometry : Critical for tracking iodine formation in disproportionation studies .

- CLOUD Chamber Experiments : Simulate atmospheric nucleation with controlled ionization and trace gas concentrations .

- Quantum Chemistry : Validates cluster stability and reaction pathways via binding energy calculations .

- Kinetic Modeling : Uses Gear’s integrator (Hindmarsh algorithm) for numerical simulations of complex reaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.